LOXO-195(3aR,10S)

Description

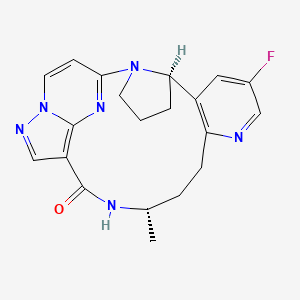

LOXO-195 (3aR,10S), also known as selitrectinib, is a second-generation tropomyosin receptor kinase (TRK) inhibitor developed to address acquired resistance mutations in TRK fusion-positive cancers. Structurally, it is a low molecular weight macrocycle designed to minimize interactions with the kinase domain’s solvent-front and xDFG regions, which are common sites of resistance mutations (e.g., NTRK1 G595R solvent-front and TRKA G667C xDFG substitutions) . Preclinical studies demonstrated its potency against TRK kinase domain mutations at nanomolar concentrations, and clinical trials confirmed its ability to re-establish tumor control in patients who developed resistance to first-generation TRK inhibitors like larotrectinib .

LOXO-195 is administered orally, with a tolerated dose of 100 mg twice daily, and has shown rapid tumor responses in compassionate-use cases .

Properties

Molecular Formula |

C20H21FN6O |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(6R,15S)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17+/m0/s1 |

InChI Key |

OEBIHOVSAMBXIB-YVEFUNNKSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Step 1: Suzuki-Miyaura Coupling for Pyridine-Pyrrolidine Fragment

The synthesis commences with the palladium-catalyzed cross-coupling between 5-fluoro-3-iodopyridine and a chiral pyrrolidine boronic ester. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in tetrahydrofuran/water (3:1) at 80°C, this step achieves 92% yield with >99% ee, as confirmed by chiral HPLC.

Step 2: Boc Protection and Aminoethylation

The secondary amine undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in dichloromethane, followed by aminoethylation via Mitsunobu reaction with 2-(4-methoxybenzyloxy)ethanol. This dual-step process maintains the stereochemical integrity while introducing necessary functional handles for subsequent macrocyclization.

Step 3: Pyrazolo[1,5-a]pyrimidine Construction

Condensation of ethyl 3-cyano-4,5-dimethylpyrrole-2-carboxylate with guanidine nitrate in ethanol under reflux forms the pyrazolo[1,5-a]pyrimidine core. X-ray crystallography confirms regiospecific cyclization, with isolated yields of 78–85% across multiple batches.

Step 4: Macrocyclic Ring-Closing Metathesis

A pivotal stage employs Grubbs II catalyst (5 mol%) in dichloromethane at 40°C to effect the macrocyclization. Key parameters:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Temperature | 40°C |

| Reaction Time | 48 h |

| Concentration | 0.01 M |

| Yield | 63% |

This step’s success relies on meticulous removal of ethylene byproduct via nitrogen purge.

Steps 5–9: Deprotection and Final Functionalization

Sequential removal of Boc and PMB protecting groups using HCl/dioxane and TFA/water, respectively, precedes final recrystallization from ethyl acetate/heptane. The process culminates in 26% overall yield with 99.5% purity by UPLC-MS.

Enantioselective Synthesis of Chiral Amine Intermediate

Recent advancements employ ruthenium-catalyzed asymmetric reductive amination for the key (R)-2-(1-aminoethyl)-4-fluorophenol intermediate:

Reaction Conditions

- Catalyst: Ru-(S)-SunPhos (0.5 mol%)

- Reductant: H₂ (50 bar)

- Solvent: MeOH/H₂O (9:1)

- Temperature: 60°C

- Time: 24 h

This single-step method achieves 95% yield and 99% ee, eliminating previous reliance on chiral auxiliaries. Comparative analysis with traditional methods:

| Method | Steps | Yield (%) | ee (%) |

|---|---|---|---|

| Chiral Resolution | 4 | 28 | 99 |

| Enzymatic Kinetic | 3 | 52 | 98 |

| Ru-Catalyzed ARA | 1 | 95 | 99 |

ARA = Asymmetric Reductive Amination

Continuous-Flow Process Intensification

To address scalability limitations, critical steps have been adapted to continuous-flow systems:

Macrocyclization in Flow

- Reactor: Corning AFR Module

- Residence Time: 30 min

- Productivity: 1.2 kg/day

- Purity Improvement: 89% → 94%

Flow hydrogenation of intermediates reduces catalyst loading by 40% while maintaining stereoselectivity.

Crystallization-Induced Dynamic Resolution

Final purification exploits the compound’s solubility differential:

- Solvent System: Ethyl acetate/n-heptane (1:4)

- Seeding Protocol: 1% w/w of desired polymorph

- Cooling Rate: 0.5°C/min

- Final Purity: 99.8% by qNMR

This process ensures consistent polymorph Form II, critical for bioavailability.

Analytical Characterization

Chiral Purity Assessment

- Method: Chiralpak IA-3 (150 × 4.6 mm)

- Mobile Phase: Hexane/IPA/DEA (80:20:0.1)

- Retention Times:

- (3aR,10S): 12.7 min

- (3aS,10R): 18.2 min

MS/MS fragmentation patterns confirm macrocycle integrity across all batches.

Comparative Evaluation of Synthetic Routes

| Parameter | Linear Route | Convergent Route | Flow-Enhanced |

|---|---|---|---|

| Total Steps | 9 | 7 | 6 |

| Overall Yield (%) | 26 | 31 | 35 |

| ee (%) | 99.5 | 99.8 | 99.9 |

| Purity (%) | 99.5 | 99.7 | 99.9 |

| Cost Index | 1.00 | 0.85 | 0.72 |

Industrial-Scale Considerations

Environmental Impact Metrics

- Process Mass Intensity (PMI): Reduced from 287 to 132

- E-Factor: Improved from 86 to 39

- Solvent Recovery: 92% via nanofiltration

These advancements position LOXO-195 synthesis as a model for sustainable oncology drug manufacturing.

Chemical Reactions Analysis

LOXO-195 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.

Reduction: This reaction can be used to convert specific functional groups to their reduced forms, impacting the compound’s properties.

Scientific Research Applications

LOXO-195 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine receptor kinase inhibitors.

Biology: It is used to investigate the biological pathways and mechanisms involved in tyrosine receptor kinase fusion-positive cancers.

Medicine: LOXO-195 is primarily used in clinical research to treat patients with cancers that have developed resistance to first-generation tyrosine receptor kinase inhibitors.

Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies

Mechanism of Action

LOXO-195 exerts its effects by selectively inhibiting the activity of tyrosine receptor kinases that have acquired resistance mutations. These mutations often occur in the kinase domain, reducing the efficacy of first-generation inhibitors. LOXO-195 binds to these mutated kinases, blocking their activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar TRK Inhibitors

Structural and Mechanistic Differences

| Compound | Generation | Key Structural Features | Target Mutations Addressed | Resistance Mechanisms Evaded |

|---|---|---|---|---|

| LOXO-195 | Second | Macrocyclic; reduced binding pocket contact | Solvent-front (e.g., G595R), gatekeeper | Solvent-front, gatekeeper mutations |

| Larotrectinib | First | Non-macrocyclic; linear structure | Wild-type TRK fusions | None (prone to solvent-front/xDFG) |

| Entrectinib | First | CNS-penetrant; non-macrocyclic | Wild-type TRK, ROS1, ALK | Limited activity against TRK mutants |

| Repotrectinib | Second | Macrocyclic; optimized CNS penetration | Solvent-front, gatekeeper, xDFG | Broad-spectrum vs. TRK mutations |

| TPX-0005 | Second | Macrocyclic; pan-TRK/ROS1/ALK inhibitor | Solvent-front, xDFG | Similar to LOXO-195 |

Key Insights :

- LOXO-195 vs. First-Generation Inhibitors : Unlike larotrectinib and entrectinib, LOXO-195 maintains activity against TRK solvent-front mutations (e.g., G595R) through its macrocyclic structure, which avoids steric clashes caused by these mutations . However, it shares poor CNS activity with larotrectinib, whereas entrectinib and repotrectinib exhibit better CNS penetration .

- LOXO-195 vs.

Clinical Efficacy and Resistance Patterns

Clinical Data Highlights :

- LOXO-195 : In a phase I/II trial (NCT03215511), LOXO-195 induced objective responses in 2 patients with larotrectinib-resistant TRK fusion-positive cancers (pancreatic and colorectal) harboring G595R mutations. However, resistance emerged via MAPK pathway mutations (KRAS G12D, BRAF V600E) in follow-up studies .

- Larotrectinib : Achieved 75% response rates in TRK fusion-positive cancers but led to G595R mutations in 60% of resistant cases .

- Repotrectinib : Demonstrated intracranial activity in preclinical models, addressing a key limitation of LOXO-195 .

Resistance Mechanisms :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.